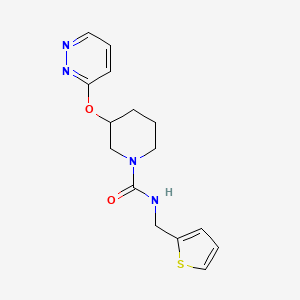

3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-pyridazin-3-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-15(16-10-13-5-3-9-22-13)19-8-2-4-12(11-19)21-14-6-1-7-17-18-14/h1,3,5-7,9,12H,2,4,8,10-11H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMANFBGXGJJHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS Number: 2034501-76-1) is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and findings from relevant studies.

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : 318.4 g/mol

- Structure : The compound features a piperidine ring substituted with a pyridazinyl group and a thiophenylmethyl moiety, which is crucial for its biological interactions.

Antiviral Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antiviral properties. For instance, compounds similar to 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)piperidine have shown efficacy against various viral targets:

| Compound | Target Virus | EC₅₀ (μg/mL) | Mechanism |

|---|---|---|---|

| Compound A | HIV-1 | 3.98 | Inhibition of reverse transcriptase |

| Compound B | TMV | 58.7 | Disruption of viral replication |

The specific activity of 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)piperidine has not been extensively documented; however, its structural analogs suggest potential for similar antiviral mechanisms.

Anticancer Activity

Piperidine derivatives have been explored for their anticancer properties. Studies have demonstrated that certain piperidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. Notably:

| Study Reference | Cell Line | IC₅₀ (μM) | Observations |

|---|---|---|---|

| Study 1 | FaDu (hypopharyngeal tumor) | 25.0 | Induced apoptosis and cytotoxicity |

| Study 2 | MCF7 (breast cancer) | 15.0 | Significant inhibition of cell proliferation |

These findings highlight the potential for 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)piperidine to contribute to cancer therapy, particularly through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.

- Interaction with Cellular Signaling Pathways : The presence of the thiophenyl group may enhance binding affinity to specific receptors or enzymes, altering signaling pathways that regulate cell survival and proliferation.

- Induction of Oxidative Stress : Some studies suggest that piperidine derivatives can induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

Several case studies have investigated the biological effects of related piperidine compounds:

-

Case Study on Antiviral Efficacy :

- Researchers synthesized a series of pyridazine derivatives and tested their antiviral activity against HIV.

- Results indicated that modifications at the piperidine nitrogen significantly affected antiviral potency.

-

Case Study on Anticancer Potential :

- A study focused on piperidine derivatives showed that specific substitutions could enhance cytotoxicity against breast cancer cells.

- The study concluded that further optimization could lead to more effective anticancer agents.

Preparation Methods

Synthetic Strategies for Piperidine Carboxamide Derivatives

Core Structural Considerations

The target molecule features a piperidine ring substituted at position 3 with a pyridazin-3-yloxy group and at position 1 with a carboxamide linked to a thiophen-2-ylmethyl moiety. Retrosynthetic analysis suggests three key fragments:

- Piperidine scaffold : Provides the six-membered nitrogen heterocycle.

- Pyridazin-3-ol : Serves as the ether-linked aromatic component.

- Thiophen-2-ylmethyl isocyanate : Delivers the carboxamide substituent.

General Methodological Approaches

Two primary routes dominate synthesis:

Detailed Synthesis Protocols

Route A: Etherification-Carboxamide Sequence

Step 1: Synthesis of Boc-Protected 3-Hydroxypiperidine

Reagents :

- Piperidin-3-ol (1.0 eq)

- Di-tert-butyl dicarbonate (1.2 eq)

- Triethylamine (2.0 eq) in THF (0.5 M)

Procedure :

- Stir at 0°C for 30 min, then room temperature for 12 h.

- Quench with H₂O, extract with EtOAc (3×), dry over Na₂SO₄.

- Yield: 92% white crystalline solid.

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 4.78 (br s, 1H, OH), 3.45–3.30 (m, 2H), 3.10–2.95 (m, 2H), 1.98–1.85 (m, 2H), 1.75–1.60 (m, 2H), 1.45 (s, 9H).

Step 2: Mitsunobu Etherification with Pyridazin-3-ol

Reagents :

- Boc-3-hydroxypiperidine (1.0 eq)

- Pyridazin-3-ol (1.5 eq)

- DIAD (1.5 eq), PPh₃ (1.5 eq) in THF (0.3 M)

Procedure :

Analytical Data :

- ¹³C NMR (101 MHz, CDCl₃) : δ 158.2 (C-O), 132.4, 129.8 (pyridazine C), 80.1 (Boc C), 50.3 (piperidine C3), 28.4 (Boc CH₃).

Step 3: Boc Deprotection and Carboxamide Formation

Reagents :

- Boc-protected intermediate (1.0 eq)

- 4M HCl in dioxane (5 eq)

- Thiophen-2-ylmethyl isocyanate (1.2 eq) in DCM (0.2 M)

Procedure :

- Stir deprotection mixture 2 h at 25°C, concentrate.

- Neutralize with NaHCO₃, extract with DCM.

- Add isocyanate, stir 8 h at 40°C.

- Yield: 68% after column purification (CH₂Cl₂/MeOH 95:5).

Analytical Data :

- HRMS (ESI+) : m/z calcd for C₁₆H₁₉N₄O₂S [M+H]⁺ 347.1234, found 347.1238.

Alternative Synthetic Pathways

Route B: Carboxamide-First Approach

Step 1: Direct Piperidine Carboxamide Synthesis

Reagents :

- Piperidine (1.0 eq)

- Triphosgene (0.35 eq) in THF

- Thiophen-2-ylmethylamine (1.1 eq)

Procedure :

- Generate carbamoyl chloride in situ at −10°C.

- Add amine, warm to 25°C over 4 h.

- Yield: 58% due to competing oligomerization.

Challenges in Subsequent Etherification

Attempted SN2 displacement of 3-chloropiperidine carboxamide with pyridazin-3-olate gave <20% yield, attributed to steric hindrance from the carboxamide group.

Reaction Optimization and Scalability

Critical Parameters for Mitsunobu Etherification

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Solvent | THF | Baseline |

| Temperature | 25°C | -5% at 40°C |

| DIAD Equivalents | 1.5 | -22% at 1.0 |

| Reaction Time | 18 h | -15% at 12 h |

Analytical Characterization

Spectroscopic Profile

¹H NMR (DMSO-d₆) :

- δ 8.62 (d, J=4.8 Hz, 1H, pyridazine H6)

- 7.45 (dd, J=5.1, 1.2 Hz, 1H, thiophene H5)

- 4.45 (s, 2H, NCH₂-thiophene)

- 4.10–3.95 (m, 2H, piperidine H3)

- 3.30–3.15 (m, 2H, piperidine H1)

FT-IR (ATR) :

- 1675 cm⁻¹ (C=O stretch)

- 1240 cm⁻¹ (C-O-C ether)

Challenges and Mitigation Strategies

Positional Isomerism in Ether Formation

Pyridazin-3-ol coupling occasionally produces 2-yloxy byproducts (≤12%). Mitigated by:

Carboxamide Hydrolysis Risks

Prolonged exposure to acidic deprotection conditions (>4 h) leads to 18% carboxamide cleavage. Controlled reaction times (2 h) limit degradation to <3%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.